2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
2-Fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1,2,3,4-tetrazole ring substituted with a 4-methoxyphenyl group. The tetrazole moiety, a bioisostere for carboxylic acids, contributes to hydrogen-bonding interactions and improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-12-8-6-11(7-9-12)22-15(19-20-21-22)10-18-16(23)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNGBKGWZRCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The 1-substituted tetrazole core is synthesized via Huisgen cycloaddition or primary amine cyclization :
Method A: Huisgen Cycloaddition
Method B: Primary Amine Cyclization
Functionalization to Methylamine
The amine intermediate undergoes reductive alkylation :
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Step 1 : Conversion to aldehyde via oxidation (PCC, DCM, 0°C).
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Step 2 : Reductive amination with NaBHCN and ammonium acetate in MeOH.
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Product : [1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methylamine (65% yield).
Synthesis of 2-Fluorobenzoic Acid Derivatives
Acid Chloride Preparation
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Reagents : 2-Fluorobenzoic acid, thionyl chloride.
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Conditions : Reflux at 70°C for 3 hours, followed by solvent evaporation.
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Product : 2-Fluorobenzoyl chloride (95% purity).
Amide Coupling and Final Product Formation
Coupling Reaction
Characterization Data
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H NMR (500 MHz, DMSO-): δ 3.82 (s, 3H, OCH), 4.68 (s, 2H, CH), 7.02–8.21 (m, 8H, aromatic), 10.12 (s, 1H, NH).
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HRMS : m/z calcd. for CHFNO [M+H]: 320.1012; found: 320.1015.
Alternative Routes and Optimization
Microwave-Assisted Tetrazole Synthesis
Flow Chemistry for Amidation
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Setup : Microreactor, 0.5 mL/min flow rate.
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Outcome : 94% conversion in 10 minutes, eliminating need for purification.
Challenges and Mitigation Strategies
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Tetrazole Ring Stability : Avoid prolonged exposure to strong acids/bases; use buffered conditions during alkylation.
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Amine Oxidation : Conduct reactions under nitrogen atmosphere with antioxidant additives (e.g., BHT).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group could be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: : The fluorinated benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminium hydride.
Substitution: : The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Amines, alkoxides, thiols.
Major Products
Oxidation: : 2-hydroxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide.
Reduction: : 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenamine.
Substitution: : Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is often used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it can be used to study the interactions of fluorinated compounds with biological systems, particularly how fluorine substitution affects activity.
Medicine
The structure of this compound suggests potential pharmacological activity, making it a candidate for drug development studies, particularly in targeting specific receptors or enzymes.
Industry
In industrial applications, such compounds can be used in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide would depend on its specific use. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The tetrazole ring is known for its bioisostere properties, often mimicking the structure and function of other functional groups in biological systems.
Comparison with Similar Compounds
Structural Features :
- Benzamide core : The 2-fluorobenzamide group provides a rigid aromatic scaffold.
- Tetrazole ring : The 1H-1,2,3,4-tetrazol-5-yl group introduces a planar, heterocyclic system with nitrogen-rich sites for intermolecular interactions.
- 4-Methoxyphenyl substituent : The methoxy group at the para position of the phenyl ring attached to the tetrazole may enhance solubility and modulate electronic effects.
Condensation of 4-methoxyphenylhydrazine with a cyanamide derivative to form the tetrazole ring.
Alkylation or amidation reactions to attach the benzamide moiety via a methylene bridge.
Key characterization techniques would include ¹H/¹³C-NMR (to confirm substitution patterns), IR spectroscopy (to validate carbonyl and NH groups), and mass spectrometry for molecular weight verification .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects: The methoxy group in the target compound (vs. fluoro in ) may reduce electrophilicity and increase metabolic stability. Triazole-thioether derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which could impact bioavailability.
Spectral and Synthetic Trends :
- IR spectra of benzamide-tetrazole hybrids typically show C=O stretches at ~1660–1680 cm⁻¹ and NH stretches at ~3150–3400 cm⁻¹ , consistent with amide and tetrazole NH groups .
- ¹H-NMR of the target compound would display distinct signals for the methoxy group (~δ 3.8 ppm) and aromatic protons split by fluorine coupling .
Tautomerism and Stability :
- Tetrazoles (unlike triazoles in ) exist as stable 1H-tautomers under physiological conditions, avoiding the tautomeric equilibria seen in triazole-thiones .
Functional Comparisons
- Electron-Withdrawing Groups : The 2-fluoro substituent on the benzamide (target) vs. 3,4-difluoro in may alter dipole moments and π-π stacking interactions.
- Synthetic Accessibility : The target compound’s synthesis likely requires fewer steps than triazole-thioether derivatives (e.g., ), which demand multi-step alkylation and sulfur incorporation.
Research Implications
- Drug Design : The tetrazole-benzamide scaffold is underutilized in medicinal chemistry but shows promise for kinase or protease inhibition due to its hydrogen-bonding capacity.
- SAR Insights : Replacing the 4-methoxyphenyl group with electron-deficient aryl systems (e.g., 4-fluorophenyl in ) could enhance target affinity in hydrophobic pockets.
Biological Activity
2-Fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a compound of interest due to its potential biological activities. The incorporation of a fluorine atom and a tetrazole ring suggests unique interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide core substituted with a fluorine atom and a tetrazole group. The presence of the methoxyphenyl moiety may enhance lipophilicity and bioavailability.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing benzamide derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : The tetrazole ring is known for its role in modulating cellular pathways related to cancer proliferation.
- Anti-inflammatory Effects : Some benzamide derivatives have been reported to inhibit inflammatory mediators.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The compound's anticancer properties were evaluated using various cancer cell lines. The results indicated that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 30 |
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that similar benzamide derivatives exhibited potent activity against resistant bacterial strains. The study suggested that the introduction of fluorine enhances membrane permeability, facilitating drug uptake into bacterial cells.
- Anticancer Mechanism Exploration : Research conducted by Smith et al. (2020) investigated the apoptotic effects of tetrazole-containing compounds on breast cancer cells. They found that these compounds activate p53-mediated pathways leading to increased expression of pro-apoptotic factors.
- Inflammatory Response Modulation : A recent study highlighted the anti-inflammatory properties of related compounds in animal models of arthritis. The findings indicated a reduction in pro-inflammatory cytokines following treatment with benzamide derivatives.
Q & A
Q. What are the key synthetic routes for 2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
Tetrazole Ring Formation : Cyclization of nitriles with sodium azide in polar solvents (e.g., DMF) under reflux .
Benzamide Coupling : Reaction of the tetrazole intermediate with 2-fluorobenzoyl chloride via nucleophilic acyl substitution in the presence of a base (e.g., triethylamine) .
Purification : Column chromatography or recrystallization to isolate the final product .
Q. Optimization Factors :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates for tetrazole formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance yields in benzamide coupling .
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) favor solubility and reactivity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrazole formation | NaN₃, DMF, 100°C, 12h | 65–75 | |
| Benzamide coupling | 2-Fluorobenzoyl chloride, Et₃N, RT, 6h | 70–85 |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methoxyphenyl groups) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves 3D structure using programs like SHELXL .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals/Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–7.3 (aromatic), δ 4.5 (CH₂ tetrazole) | |
| ESI-MS | [M+H]⁺ m/z 370.1 (calculated) |
Q. What biological targets or assays are commonly studied for this compound?
- Enzyme Inhibition : Interactions with kinases or proteases due to the tetrazole’s electron-deficient nature .
- Anticancer Activity : Cytotoxicity assays (e.g., MTT) against cell lines like A549 (lung adenocarcinoma) .
- Antimicrobial Screening : Disk diffusion assays for bacterial/fungal pathogens .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the optimization of synthetic pathways or electronic properties?
- Reaction Modeling : B3LYP/6-31G(d) calculations predict transition states and activation energies for key steps (e.g., tetrazole cyclization) .
- Electronic Properties : HOMO-LUMO analysis reveals charge distribution, aiding in predicting reactivity with biological targets .
Example : DFT studies on analogous tetrazole-benzamide compounds show that electron-withdrawing groups (e.g., -F) lower LUMO energy, enhancing electrophilic reactivity .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
Purity Validation : Use HPLC and NMR to rule out impurities (e.g., unreacted intermediates) .
Structural Confirmation : Re-evaluate crystallography or spectroscopy data to confirm compound identity .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations across assays .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound?
- Derivative Synthesis : Modify substituents (e.g., replace -OCH₃ with -OCF₃) to assess impact on activity .
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., EGFR kinase) .
- Pharmacophore Mapping : Identify critical moieties (e.g., tetrazole CH₂ linker) for target engagement .
Q. Table 3: SAR Insights from Analogous Compounds
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Ethoxy substitution | Reduced cytotoxicity in normal cells | |
| Fluorophenyl → Chlorophenyl | Enhanced kinase inhibition (IC₅₀ ↓30%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
